amino}thiophene-2-carboxamide CAS No. 1251633-87-0](/img/structure/B2806907.png)

N-cyclopentyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

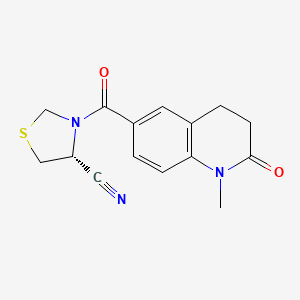

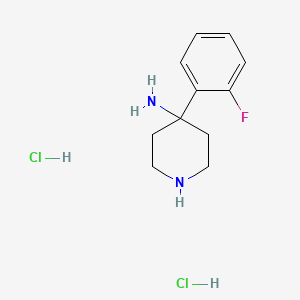

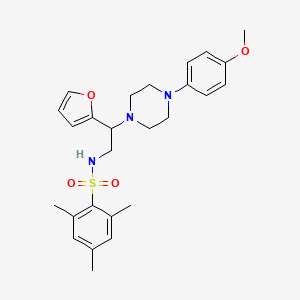

“N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H22N2O4S2 and a molecular weight of 394.5. It belongs to the class of heterocyclic compounds known as thiophenes, which have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The specific molecular structure of “N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is not provided in the searched resources.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” are not detailed in the searched resources.Wissenschaftliche Forschungsanwendungen

Glucokinase Activation Inhibitors

This compound has garnered interest as a potential glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis, and modulating its activity can impact blood sugar levels. Researchers are investigating whether N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide can enhance glucokinase activity, making it a promising candidate for diabetes management .

Anti-Inflammatory Properties

Studies have explored the anti-inflammatory effects of this compound. Its molecular structure suggests potential interactions with inflammatory pathways. Researchers have evaluated its impact on cytokine production, leukocyte migration, and other inflammatory processes. Further investigations are needed to fully understand its anti-inflammatory mechanisms .

Antiviral Activity

N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide has been studied for its antiviral properties. Specifically, it inhibits the assembly of hepatitis B virus nucleocapsids. This finding opens avenues for antiviral drug development and warrants further exploration .

Inhibition of Gastroesophageal Reflux Disease (GERD)

Although not yet fully established, some research suggests that this compound may have potential in managing gastroesophageal reflux disease (GERD). Investigations have focused on its effects on esophageal sphincter function and acid secretion. However, more clinical studies are needed to validate its efficacy .

In Vitro Anti-Inflammatory Activity

Beyond its general anti-inflammatory properties, N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide has demonstrated in vitro anti-inflammatory activity. Researchers have assessed its impact on inflammatory mediators and cellular responses. Further mechanistic studies are essential to uncover its full potential .

Biological Evaluation and Molecular Docking Studies

Researchers have conducted biological evaluations and molecular docking studies with related nitro benzamide derivatives. These investigations aim to understand the compound’s interactions with specific cellular targets and predict its binding affinity. Such studies provide valuable insights for drug design and optimization .

Wirkmechanismus

The mechanism of action of thiophene derivatives can vary widely depending on their specific structures and the biological targets they interact with. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . The specific mechanism of action of “N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide” is not provided in the searched resources.

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-20(26(22,23)15-9-7-14(24-2)8-10-15)16-11-12-25-17(16)18(21)19-13-5-3-4-6-13/h7-13H,3-6H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXISBUNUQJZDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-{[(4-methoxyphenyl)sulfonyl](methyl)amino}thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-fluorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2806834.png)

![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2806835.png)

![3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)

![4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid](/img/structure/B2806843.png)

![5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2806846.png)